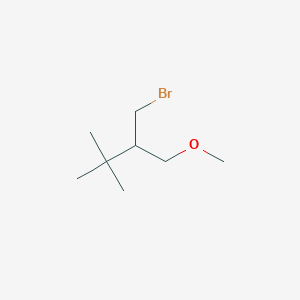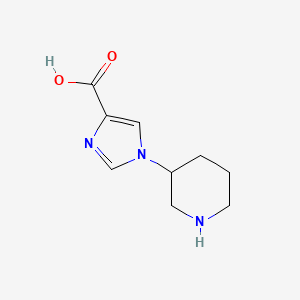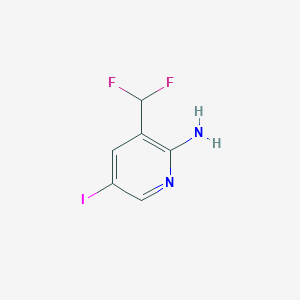![molecular formula C13H18N2O2S B13155423 Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate is an organic compound with the molecular formula C13H18N2O2S. It is a derivative of ethyl acetate, featuring a phenyl group and a carbamothioylethyl group attached to the amino group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate typically involves the reaction of ethyl acetate with appropriate amines and thiourea derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for mixing and heating can also enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of ethyl 2-[(2-aminoethyl)(phenyl)amino]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but lacking the amino and carbamothioylethyl groups.
Phenylalanine derivatives: Compounds with a phenyl group and amino acid structure.
Thiourea derivatives: Compounds containing the thiourea functional group.
Uniqueness
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate is unique due to its combination of ester, amino, and thiourea functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H18N2O2S |
|---|---|
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
ethyl 2-(N-(3-amino-3-sulfanylidenepropyl)anilino)acetate |
InChI |
InChI=1S/C13H18N2O2S/c1-2-17-13(16)10-15(9-8-12(14)18)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H2,14,18) |
Clave InChI |
YYECRCPNRBMQRK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN(CCC(=S)N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















